CCR5 Antagonist 3 Demonstrates Potent and Comparable Antiviral Activity to Maraviroc Against a Broad Panel of HIV-1 Strains
In a head-to-head comparison, CCR5 antagonist 3 (Compound 26) exhibited antiviral activity comparable to the FDA-approved drug maraviroc, and demonstrated superior potency against a range of HIV-1 strains [1]. For instance, its EC50 against HIV-1 in TZM-bl cells was 0.010 ± 0.004 μM .
| Evidence Dimension | Inhibitory Activity Against HIV-1 Strains |
|---|---|
| Target Compound Data | EC50: 0.010 ± 0.004 μM (TZM-bl cells) |
| Comparator Or Baseline | Maraviroc |
| Quantified Difference | Comparable activity; presented as 'more potent inhibitory activity' against a series of strains [1]. |
| Conditions | HIV-1 strains in TZM-bl cell-based infectivity assay. |
Why This Matters
This evidence supports the use of CCR5 antagonist 3 as a viable, and in some cases more potent, alternative to maraviroc for in vitro HIV-1 entry inhibition studies.
- [1] Xie X, Zheng YG, Chen H, Li J, Luo RH, Chen L, Zheng CB, Zhang S, Peng P, Ma D, Yang LM, Zheng YT, Liu H, Wang J. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability. J Med Chem. 2022 Dec 22;65(24):16526-16540. View Source
